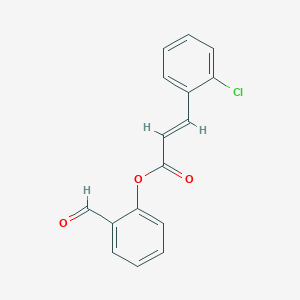
2-formylphenyl 3-(2-chlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-formylphenyl 3-(2-chlorophenyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FCA and is a derivative of cinnamic acid. FCA has a unique chemical structure that makes it an ideal candidate for various research applications.
作用机制
FCA exerts its biological activity by modulating various signaling pathways in the body. FCA has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. FCA has also been found to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
FCA has been found to exhibit various biochemical and physiological effects in the body. FCA has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. FCA has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. FCA has also been found to improve glucose metabolism and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
FCA has several advantages for lab experiments. FCA is a stable compound that can be easily synthesized in high purity and yield. FCA is also soluble in various solvents, which makes it easy to use in various experiments. However, FCA also has some limitations for lab experiments. FCA has limited solubility in water, which can limit its use in some experiments. FCA can also be toxic at high concentrations, which can limit its use in some cell-based assays.
未来方向
FCA has several potential future directions for scientific research. FCA can be further studied for its potential use in the development of new drugs for the treatment of various diseases. FCA can also be studied for its potential use in the development of new materials for various applications. FCA can also be studied for its potential use in the development of new sensors for various applications.
Conclusion:
In conclusion, FCA is a unique chemical compound that has gained significant attention in the field of scientific research. FCA has several potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-diabetic properties. FCA has a simple and efficient synthesis method and exhibits various biochemical and physiological effects in the body. FCA has several advantages for lab experiments, but also has some limitations. FCA has several potential future directions for scientific research, and further studies are needed to explore its full potential.
合成方法
FCA can be synthesized by the reaction of 2-formylphenylboronic acid and 2-chlorocinnamaldehyde in the presence of a palladium catalyst. The reaction yields FCA in high purity and yield. This method is a simple and efficient way to synthesize FCA and can be used for large-scale production.
科学研究应用
FCA has been extensively studied for its potential applications in various fields of scientific research. FCA has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. FCA has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
(2-formylphenyl) (E)-3-(2-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-14-7-3-1-5-12(14)9-10-16(19)20-15-8-4-2-6-13(15)11-18/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVJVGCUSAWCQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=CC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



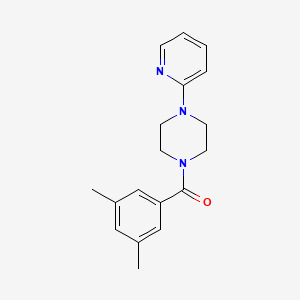
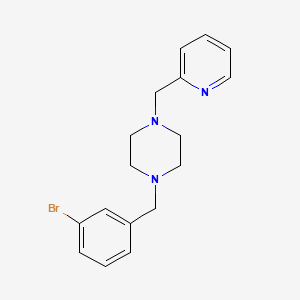
![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)
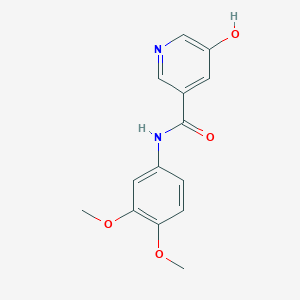
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
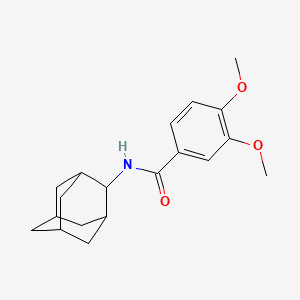
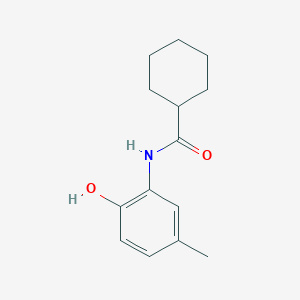

![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)